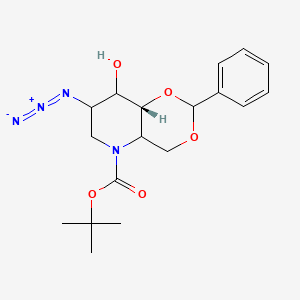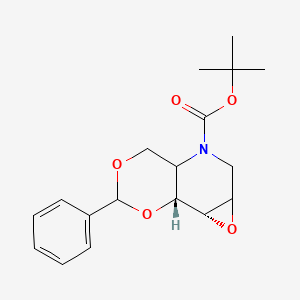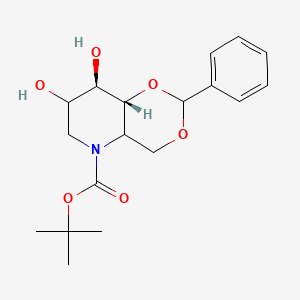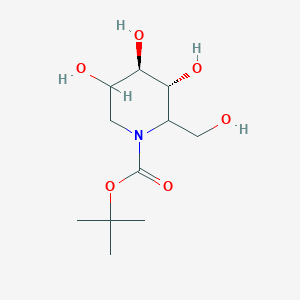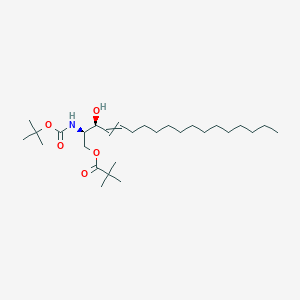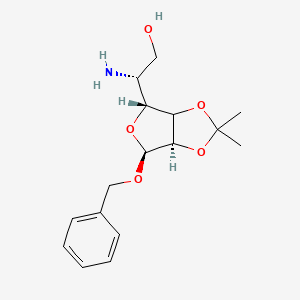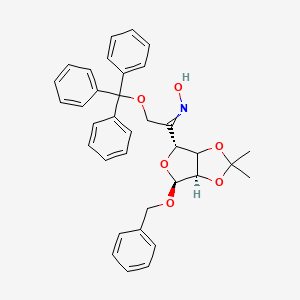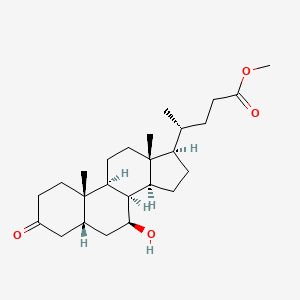
Methyl 7beta-Hydroxy-3-ketocholanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7beta-Hydroxy-3-ketocholanoate, also known as 7-hydroxy-3-ketocholanic acid methyl ester, is a naturally occurring compound found in bile acids and is the main component of the bile acid pool in mammals. It is produced in the liver and is an important intermediate in the synthesis of bile acids. It is also a key molecule in the metabolism of cholesterol and is involved in the transport of cholesterol and fatty acids. This compound is a major component of bile acids and plays an important role in the digestion and absorption of fats and fat-soluble vitamins.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for Methyl 7beta-Hydroxy-3-ketocholanoate involves the conversion of starting materials into the desired product through a series of chemical reactions.
Starting Materials
Cholic acid, Methyl acetoacetate, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Wate
Reaction
Step 1: Cholic acid is reacted with methyl acetoacetate in the presence of sodium borohydride to form methyl 3-oxo-7beta-hydroxycholanoate., Step 2: Methyl 3-oxo-7beta-hydroxycholanoate is then treated with methanol and hydrochloric acid to form methyl 7beta-hydroxy-3-ketocholanoate., Step 3: The product is purified by extraction with ethyl acetate and washing with water.
科学的研究の応用
Methyl 7beta-Hydroxy-3-ketocholanoate has a number of applications in scientific research. It is used as a substrate in biochemical studies of the metabolism of cholesterol and bile acids, and as a marker for the activity of bile acid synthesis enzymes. It is also used in the study of the mechanism of action of bile acid synthesis enzymes, and as a marker for the activity of cholesterol-lowering drugs. Additionally, it is used in the study of the regulation of bile acid synthesis and in the study of the regulation of cholesterol metabolism.
作用機序
Methyl 7beta-Hydroxy-3-ketocholanoate is involved in the metabolism of cholesterol and bile acids. It is produced in the liver and is an important intermediate in the synthesis of bile acids. It is also involved in the transport of cholesterol and fatty acids. In the liver, it is converted to 7alpha-hydroxy-3-ketocholanoic acid by the enzyme 7beta-hydroxy-3-ketocholanoic acid methyltransferase, and then to cholic acid by the enzyme 7alpha-hydroxy-3-ketocholanoic acid. Cholic acid is then converted to bile acids in the intestine.
生化学的および生理学的効果
Methyl 7beta-Hydroxy-3-ketocholanoate is involved in the metabolism of cholesterol and bile acids, and has a number of biochemical and physiological effects. It is involved in the regulation of cholesterol metabolism, and is necessary for the absorption and transport of fat-soluble vitamins. It is also involved in the regulation of bile acid synthesis, and is necessary for the absorption and transport of dietary fats. Additionally, it is involved in the regulation of glucose metabolism, and is necessary for the maintenance of normal blood sugar levels.
実験室実験の利点と制限
Methyl 7beta-Hydroxy-3-ketocholanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively easy compound to synthesize and is widely available. Additionally, it is a stable compound and is relatively non-toxic. A limitation is that it is not very soluble in water and may require a solvent for use in experiments. Additionally, it is a relatively expensive compound and may require large amounts for use in experiments.
将来の方向性
There are several potential future directions for research on Methyl 7beta-Hydroxy-3-ketocholanoate. One potential direction is to study the regulation of cholesterol metabolism and bile acid synthesis. Additionally, research could be conducted on the role of this compound in the absorption and transport of fat-soluble vitamins. Additionally, research could be conducted on the use of this compound as a marker for the activity of cholesterol-lowering drugs. Finally, research could be conducted on the potential therapeutic uses of this compound, such as in the treatment of cholesterol-related disorders.
特性
IUPAC Name |
methyl (4R)-4-[(5R,7S,8S,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21+,23-,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRLTYUHWGHDCJ-UUBISWKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4R)-4-[(5R,7S,8S,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

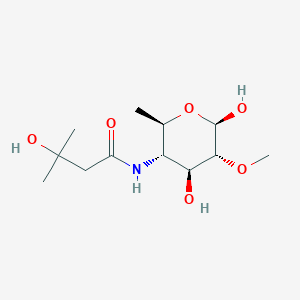
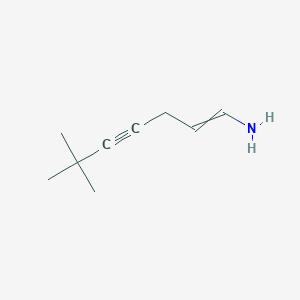
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
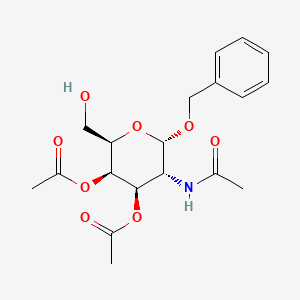
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
